molecular formula C12H10BrN3O3S B2546441 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2309553-50-0

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2546441
CAS No.: 2309553-50-0
M. Wt: 356.19
InChI Key: LRJZTCVEDYLFLB-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromofuran, thiazole, and piperazinone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the bromofuran intermediate, which can be synthesized by bromination of furan-2-carboxylic acid This intermediate is then coupled with a thiazole derivative under appropriate conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of its functional groups with biological macromolecules.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and thiazole moieties may play a crucial role in binding to these targets, while the piperazinone ring can modulate the compound’s overall conformation and reactivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chlorofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
  • 4-(5-Methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
  • 4-(5-Nitrofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Uniqueness

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the furan ring, the bromine atom may enhance the compound’s ability to participate in specific reactions or interactions with biological targets.

Properties

IUPAC Name

4-(5-bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3S/c13-9-2-1-8(19-9)11(18)15-4-5-16(10(17)7-15)12-14-3-6-20-12/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJZTCVEDYLFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(O2)Br)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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